molecular formula C12H7ClS B14134460 Thiophene, 2-[(4-chlorophenyl)ethynyl]- CAS No. 140918-60-1

Thiophene, 2-[(4-chlorophenyl)ethynyl]-

Cat. No.: B14134460
CAS No.: 140918-60-1
M. Wt: 218.70 g/mol
InChI Key: OQZPFKXKFGJSNV-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)ethynyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 4-chlorophenyl ethynyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)ethynyl)thiophene typically involves the coupling of a thiophene derivative with a 4-chlorophenyl acetylene. One common method is the Sonogashira coupling reaction, which uses palladium as a catalyst and copper as a co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-(2-(4-Chlorophenyl)ethynyl)thiophene, often employs similar coupling reactions on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)ethynyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(2-(4-Chlorophenyl)ethynyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)ethynyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl group and the thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethynyl)thiophene: Lacks the chlorine substituent, which can affect its reactivity and biological activity.

    2-(2-(4-Methylphenyl)ethynyl)thiophene:

Uniqueness

2-(2-(4-Chlorophenyl)ethynyl)thiophene is unique due to the presence of the 4-chlorophenyl group, which can enhance its reactivity and biological activity compared to similar compounds. The chlorine atom can also influence the compound’s electronic properties, making it suitable for specific applications in material science and medicinal chemistry .

Properties

CAS No.

140918-60-1

Molecular Formula

C12H7ClS

Molecular Weight

218.70 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethynyl]thiophene

InChI

InChI=1S/C12H7ClS/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-4,6-7,9H

InChI Key

OQZPFKXKFGJSNV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CC2=CC=C(C=C2)Cl

Origin of Product

United States

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